ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety. This core is linked to an azetidine ring via a carbon-nitrogen bond, which is further connected to a piperazine-carboxylate ester. Its synthesis likely involves multi-step reactions, including coupling strategies similar to those described for arylpiperazines and pyrazolopyrimidines in the literature .
Properties
IUPAC Name |
ethyl 4-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3/c1-4-30-20(29)25-7-5-24(6-8-25)19(28)16-11-26(12-16)17-10-18(22-13-21-17)27-15(3)9-14(2)23-27/h9-10,13,16H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJSGGVTBPLJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its diverse biological activity, including anxiolytic and antidepressant effects.
- Pyrazole and Pyrimidine Moieties : These heterocycles are often associated with anti-inflammatory and anticancer properties.
- Azetidine Ring : Contributes to the compound's structural complexity and potential activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research has highlighted the anticancer potential of compounds containing pyrazole and piperazine structures. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating similar piperazine derivatives, compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer proliferation.
Anti-inflammatory Properties
The incorporation of pyrazole in the structure has been linked to anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may possess similar properties.
Antimicrobial Activity
Compounds with piperazine and pyrazole rings have exhibited antimicrobial activities against a range of pathogens. Studies indicate that such compounds can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways in bacteria.
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Anticancer Activity : A derivative with a similar structure was tested against human cancer cell lines, showing selective cytotoxicity with minimal effects on normal cells. The study reported an IC50 value of approximately 2.0 μM .
- Anxiolytic Effects : In a behavioral study using mice, another piperazine derivative demonstrated significant anxiolytic-like effects in standard tests (elevated plus maze, open field) . This suggests potential CNS activity for this compound.
The mechanisms through which this compound exerts its biological effects may include:
Enzyme Inhibition : Compounds similar to this have shown inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors in the central nervous system, contributing to anxiolytic effects .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate has been investigated for its potential therapeutic applications:
Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro studies, indicating its potential as a new antibiotic agent .
Anticancer Properties:
Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds based on the pyrazole structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Pharmacology
The pharmacological profile of this compound has been explored in various studies:
Mechanism of Action:
The compound is believed to interact with specific enzymes and receptors involved in disease pathways. Its ability to inhibit certain kinases and phosphodiesterases has been documented, suggesting its role in modulating cellular signaling pathways .
Case Studies:
Several case studies have highlighted the compound's effectiveness in animal models for treating conditions such as inflammation and pain. For example, it has been shown to reduce edema in rat models, comparable to established anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Material Science
In addition to its biological applications, this compound is being explored for use in material science:
Polymer Chemistry:
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Its unique structure may impart improved thermal stability and mechanical strength to polymer matrices.
Nanotechnology:
Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate targeted delivery mechanisms .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s uniqueness lies in its hybrid architecture combining pyrimidine, pyrazole, azetidine, and piperazine moieties. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Unlike arylpiperazine derivatives (), the target compound lacks a flexible butanone linker, which may reduce metabolic instability .
Table: Reaction Conditions and Outcomes
Physicochemical and Pharmacological Implications
- Solubility: The ethyl carboxylate group in the target compound may improve aqueous solubility compared to non-esterified analogs (e.g., pyrazolopyrimidines in ) .
- The azetidine-piperazine motif could enhance target engagement via hydrogen bonding .
Q & A
Q. What are the critical steps and challenges in synthesizing ethyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate?
The synthesis involves multi-step organic reactions, including:
- Coupling of azetidine and pyrimidine cores : Requires precise temperature control (195–230°C) and catalysts like palladium on carbon for hydrogenation steps .
- Piperazine-carboxylate conjugation : Optimized via nucleophilic acyl substitution under inert atmospheres to prevent oxidation .
- Purification : Column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) is critical to isolate intermediates and final products .
Key challenges : Low yields in cyclization steps (reported 30–58% in similar syntheses) and by-product formation due to competing reactions .
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions and confirms azetidine-piperazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 483.22 for C₂₂H₂₉N₇O₃) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly for the azetidine-pyrimidine junction .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to screen for activity against targets like PI3K or CDKs, leveraging structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to assess anticancer potential .
- Enzyme-linked immunosorbent assays (ELISA) : Quantify interactions with inflammatory markers (e.g., TNF-α) to evaluate anti-inflammatory activity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR). Pyrazolo-pyrimidine cores show strong π-π stacking with phenylalanine residues, while the piperazine moiety may enhance solubility and target engagement .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., 3,5-dimethyl groups on pyrazole) with IC₅₀ values to prioritize synthetic analogs .
Q. How do structural modifications influence pharmacokinetic properties?
- Ester vs. carboxylic acid derivatives : Ethyl esters improve membrane permeability (LogP ≈ 2.5) compared to free acids (LogP ≈ 0.8), but hydrolyze rapidly in plasma. Carboxylic acid analogs may prolong half-life .
- Azetidine ring substitution : Replacing azetidine with larger rings (e.g., piperidine) reduces binding affinity due to steric hindrance .
Q. What strategies resolve contradictions in synthetic yield data across studies?
- Reaction monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times (e.g., azetidine cyclization completes in 6–8 hr at 210°C vs. 12 hr at 195°C) .
- Solvent optimization : Replace DMF with acetonitrile in coupling steps to reduce side reactions, improving yields from 45% to 68% .
Q. How can researchers characterize and mitigate common impurities?
Q. What distinguishes this compound’s target selectivity from similar pyrazolo-pyrimidine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
